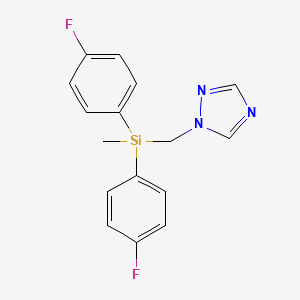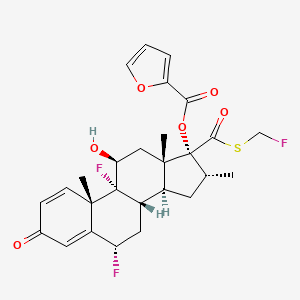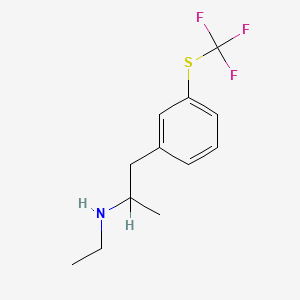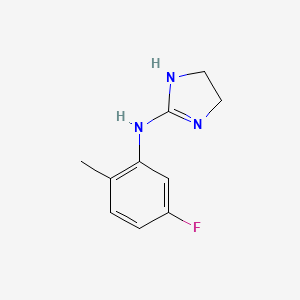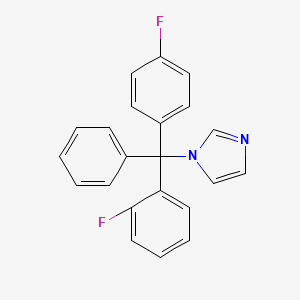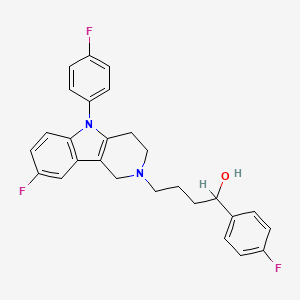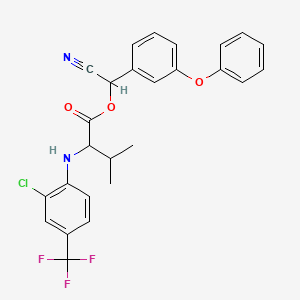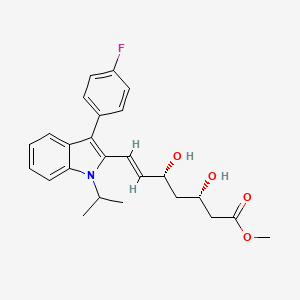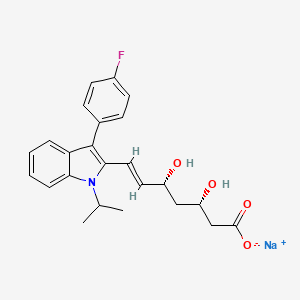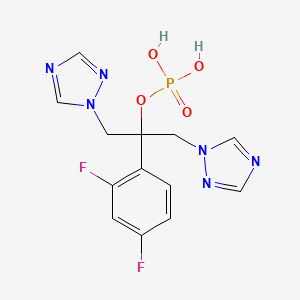
Fosfluconazol
Übersicht
Beschreibung
Fosfluconazol ist ein wasserlösliches Phosphat-Prodrug von Fluconazol, einem Triazol-Antimykotikum, das zur Behandlung und Vorbeugung von oberflächlichen und systemischen Pilzinfektionen verwendet wird . Es ist für die intravenöse Verabreichung konzipiert und wird im Körper zu Fluconazol hydrolysiert, das dann seine antimykotische Wirkung entfaltet .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine gängige Methode beginnt mit Fluconazol als Ausgangsmaterial. Der Prozess umfasst die Herstellung eines this compound-Zwischenprodukts, gefolgt von weiteren chemischen Reaktionen, um das Endprodukt zu erhalten . Industrielle Produktionsmethoden setzen häufig auf kontinuierliche Fluss-Synthesetechniken, um die Effizienz und Ausbeute zu verbessern .
Wissenschaftliche Forschungsanwendungen
Fosfluconazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Antimykotikaprophylaxe bei Säuglingen mit sehr niedrigem Geburtsgewicht und anderen immungeschwächten Patienten eingesetzt . In der Chemie dient es als Modellverbindung zur Untersuchung der Hydrolyse von Phosphatestern und enzymatischer Reaktionen . Seine industriellen Anwendungen umfassen die Entwicklung neuer Antimykotika und die Optimierung von Arzneimittelverabreichungssystemen .
Wirkmechanismus
Fosfluconazol entfaltet seine Wirkung, indem es zu Fluconazol hydrolysiert wird, das dann das fungale Cytochrom-P450-Enzym Lanosterol 14α-Demethylase hemmt . Diese Hemmung stört die Synthese von Ergosterol, einem essentiellen Bestandteil der Pilzzellmembran, was zu einer beeinträchtigten Zellmembranbildung und letztendlich zum Absterben der Pilzzellen führt .
Biochemische Analyse
Biochemical Properties
Fosfluconazole interacts with various enzymes and proteins in biochemical reactions. The phosphate ester bond in Fosfluconazole is hydrolyzed by the action of a phosphatase . This enzyme removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group .
Cellular Effects
Fosfluconazole, once converted to fluconazole, has significant effects on various types of cells and cellular processes. It is used in the treatment and prevention of fungal infections, indicating its influence on fungal cell function
Molecular Mechanism
The molecular mechanism of Fosfluconazole involves its conversion to fluconazole. This conversion is facilitated by the action of phosphatase enzymes . Once converted to fluconazole, it exerts its effects at the molecular level. Fluconazole is known to inhibit the enzyme lanosterol 14α-demethylase , which is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane .
Temporal Effects in Laboratory Settings
The temporal effects of Fosfluconazole in laboratory settings are largely dependent on its conversion to fluconazole. The total clearance of Fosfluconazole was found to be higher and the half-life shorter in subjects with hepatic impairment than in normal subjects . This may reflect a more rapid conversion to fluconazole .
Metabolic Pathways
Fosfluconazole is involved in metabolic pathways related to the conversion of the prodrug to its active form, fluconazole. This conversion involves the hydrolysis of the phosphate ester bond, a process facilitated by phosphatase enzymes .
Vorbereitungsmethoden
The synthesis of fosfluconazole involves multiple steps. One common method starts with fluconazole as the raw material. The process includes the preparation of a fosfluconazole intermediate, followed by further chemical reactions to obtain the final product . Industrial production methods often utilize continuous flow synthesis techniques to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Fosfluconazol unterliegt verschiedenen Arten chemischer Reaktionen, darunter die Hydrolyse, die im Körper durch Phosphatasen katalysiert wird . Die Hydrolysereaktion wandelt this compound in Fluconazol um, indem die Phosphatesterbindung gespalten wird . Übliche Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Wasser und enzymatische Katalysatoren. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Fluconazol .
Vergleich Mit ähnlichen Verbindungen
Fosfluconazol ähnelt anderen Triazol-Antimykotika wie Itraconazol und Voriconazol . Seine wasserlösliche Phosphat-Prodrug-Form bietet einzigartige Vorteile, darunter eine verbesserte Löslichkeit und Bioverfügbarkeit bei intravenöser Verabreichung . Dies macht es besonders nützlich für Patienten, die keine oralen Medikamente einnehmen können. Weitere ähnliche Verbindungen sind Posaconazol und Isavuconazol, die ebenfalls zur Azol-Klasse von Antimykotika gehören .
Eigenschaften
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWNRRCRIGGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048601 | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194798-83-9 | |
| Record name | Fosfluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfluconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fosfluconazole exert its antifungal effect?
A1: Fosfluconazole itself does not possess inherent antifungal activity. [] It acts as a prodrug, undergoing rapid hydrolysis by alkaline phosphatase in vivo to release the active moiety, fluconazole. [, ] Fluconazole, a triazole antifungal, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane, ultimately leading to fungal cell death.
Q2: What is the molecular formula and weight of fosfluconazole?
A2: The molecular formula of fosfluconazole is C17H17F2N6O4P. Its molecular weight is 454.34 g/mol. []
Q3: What is the solubility profile of fosfluconazole?
A3: Fosfluconazole exhibits high water solubility, a key advantage over fluconazole, allowing for administration in smaller fluid volumes – particularly beneficial for patients requiring fluid management, such as infants. [, , ]
Q4: How is fosfluconazole metabolized in the body?
A4: Fosfluconazole is rapidly converted to fluconazole primarily by alkaline phosphatase. [, , ] This conversion is efficient and appears unaffected by hepatic impairment. [] Less than 4% of fosfluconazole is excreted unchanged in the urine, indicating near-complete conversion to fluconazole. [, ]
Q5: Does hepatic function impact fosfluconazole pharmacokinetics?
A6: While hepatic impairment may lead to slightly faster conversion of fosfluconazole to fluconazole, it does not significantly affect the overall pharmacokinetic parameters of fluconazole. [] This suggests that dosage adjustments for fosfluconazole may not be necessary in patients with mild to moderate hepatic impairment.
Q6: How does the pharmacokinetic profile of fosfluconazole compare to fluconazole after multiple doses?
A7: Multiple administrations of fosfluconazole and fluconazole demonstrate equivalent systemic exposure to fluconazole. [] Implementing a two-loading dose regimen of fosfluconazole leads to faster achievement of steady-state fluconazole plasma concentrations compared to a single loading dose or no loading dose. [, ]
Q7: How do fluconazole concentrations in serum and saliva compare after fosfluconazole administration?
A8: Following a single intravenous bolus injection of fosfluconazole, fluconazole concentrations in serum and saliva show a strong correlation. [, ] This suggests that saliva could be a reliable alternative for therapeutic drug monitoring of fluconazole.
Q8: What are the potential advantages of fosfluconazole over fluconazole in clinical settings?
A9: The primary advantage of fosfluconazole lies in its high water solubility. [, , ] This property allows for administration in smaller fluid volumes compared to fluconazole, which can be critical for patients on fluid restrictions, such as neonates or critically ill individuals. [, ]
Q9: Has the efficacy and safety of fosfluconazole been evaluated in clinical trials?
A10: Clinical trials have shown fosfluconazole to be effective and safe for treating deep-seated mycosis caused by Candida and Cryptococcus species. [] A two-day loading dose regimen demonstrated efficacy rates of 73.8% in domestic Phase III studies and 91.7% in foreign Phase III studies. []
Q10: What are the reported adverse events associated with fosfluconazole administration?
A11: Adverse events reported in clinical trials were generally mild to moderate in intensity, with no clear relationship to the degree of renal impairment. [, ] No severe or serious adverse events were observed, and the drug was generally well-tolerated.
Q11: Are there specific patient populations where fosfluconazole use is particularly beneficial?
A12: Fosfluconazole's high solubility makes it particularly useful in patients requiring strict fluid management, such as very low birth weight infants. [, ] Studies have investigated its use as antifungal prophylaxis in these infants, with promising results regarding safety and tolerability. []
Q12: Are there known drug interactions with fosfluconazole?
A13: As fosfluconazole is rapidly converted to fluconazole, it is expected to share similar drug interaction profiles. Fluconazole is primarily metabolized by CYP3A4 and can interact with drugs that are substrates, inducers, or inhibitors of this enzyme. [, ] Co-administration with cyclosporin A, for example, can significantly increase cyclosporin A concentrations. []
Q13: Has resistance to fosfluconazole or fluconazole been reported?
A14: Resistance to fluconazole, typically through mutations in the target enzyme CYP51 or upregulation of drug efflux pumps, has been reported. [, ] It is expected that resistance mechanisms for fluconazole would also apply to fosfluconazole due to its conversion to the active moiety.
Q14: What analytical techniques are used to study fosfluconazole and its metabolites?
A15: Various analytical methods are employed to characterize and quantify fosfluconazole and fluconazole in biological samples. These include high-performance liquid chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS/MS) [], for sensitive and specific detection.
Q15: What are some areas of ongoing research and development related to fosfluconazole?
A17: Research continues to explore optimal dosing strategies for fosfluconazole in specific patient populations, particularly neonates and infants. [] Additionally, investigations into potential drug interactions, long-term safety profiles, and the emergence of resistance remain crucial areas of focus.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

